2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
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Overview
Description
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is a heterocyclic compound that features a fused pyrano-pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . This reaction proceeds via a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization to form the pyrano[3,4-c]pyrazole ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is unique due to its fused pyrano-pyrazole ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
Properties
CAS No. |
1510728-51-4 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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